molecular formula C13H18F3N3 B3389737 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline CAS No. 937596-13-9

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B3389737
M. Wt: 273.3 g/mol
InChI Key: ANNGGULFZOOOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C12H19N3 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical state of “2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline” is solid . It should be stored at room temperature . The melting point is 75-77° C . The molecular weight is 205.3 .

Scientific Research Applications

Synthesis Techniques and Intermediates

One application in scientific research involves the synthesis of complex organic molecules. For instance, rapid and efficient synthesis techniques using microwave heating have been developed for creating a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, demonstrating the utility of similar compounds as intermediates in organic synthesis (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015). These compounds are synthesized from reactions involving precursors like 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, showcasing the role of similar aniline derivatives in the preparation of potentially bioactive benzimidazoles.

Antimicrobial Activity

Compounds structurally related to 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline have been evaluated for their antimicrobial activities. For example, derivatives synthesized from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline have shown significant anti-Mycobacterium smegmatis activity, highlighting the potential use of these compounds in the development of new antimicrobial agents (Yolal et al., 2012).

Electroluminescent Properties

The electroluminescent properties of certain derivatives indicate their potential application in organic light-emitting diodes (OLEDs). A study on indazole, pyrazole, and triazole/triphenylamine-based compounds, which share a structural similarity with the molecule , demonstrated high photoluminescence quantum yields and good thermal and morphological stabilities, suggesting these compounds' suitability for OLED fabrication (Jin et al., 2020).

Electrochemical Applications

The electrochemical fluorination of 1-ethylpiperazine and its derivatives, including those substituted at the 4-methyl- and/or 4-ethylpiperazinyl positions, has been studied for the synthesis of perfluorinated compounds. Such processes yield products with potential applications in materials science and pharmaceuticals, indicating the versatility of piperazine and aniline derivatives in electrochemical reactions (Abe, Baba, & Soloshonok, 2001).

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16/h3-4,9H,2,5-8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNGGULFZOOOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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